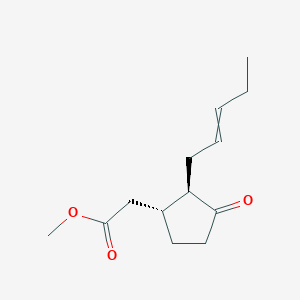
Jasmonic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Jasmonic acid methyl ester is a lipid-derived compound that plays a crucial role in plant growth, development, and stress responses. It is a derivative of jasmonic acid, which is synthesized from linolenic acid through the octadecanoid pathway. This compound is widely distributed in plant tissues and acts as a signaling molecule, regulating various physiological processes such as seed germination, root growth, and defense against herbivores and pathogens .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Jasmonic acid methyl ester can be synthesized through the esterification of jasmonic acid. The process involves the reaction of jasmonic acid with methanol in the presence of a catalyst, typically sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as chromatography are employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Jasmonic acid methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in plant signaling and defense mechanisms.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, halogenated, or alkylated compounds. These derivatives often exhibit different biological activities and are used in various research applications .
Applications De Recherche Scientifique
Jasmonic acid methyl ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a model compound to study the mechanisms of lipid signaling and the synthesis of bioactive molecules. It serves as a precursor for the synthesis of various derivatives with potential pharmaceutical applications .
Biology: In biology, this compound is extensively studied for its role in plant physiology and development. It is used to investigate the signaling pathways involved in plant defense responses, stress tolerance, and growth regulation. Researchers also use it to study the interactions between plants and their environment .
Medicine: In medicine, this compound has shown potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. It is also being explored for its anti-inflammatory and immunomodulatory properties .
Industry: In the industrial sector, this compound is used in the formulation of plant growth regulators and biopesticides. It is also employed in the production of fragrances and flavors due to its pleasant aroma .
Mécanisme D'action
Jasmonic acid methyl ester exerts its effects through a complex signaling network involving various molecular targets and pathways. Upon perception of stress signals, this compound binds to its receptor, CORONATINE INSENSITIVE1 (COI1), forming a complex that triggers the degradation of JAZ repressor proteins. This degradation releases transcription factors that activate the expression of jasmonate-responsive genes, leading to the production of defense compounds and other physiological responses .
Comparaison Avec Des Composés Similaires
Jasmonic Acid: The parent compound of jasmonic acid methyl ester, involved in similar signaling pathways but with distinct biological functions.
Cis-Jasmone: A volatile derivative of jasmonic acid that acts as a signaling molecule in plant defense against herbivores.
Jasmonyl Isoleucine: A conjugate of jasmonic acid and isoleucine, playing a key role in jasmonate signaling and plant defense
Uniqueness of this compound: this compound is unique in its ability to act as both a signaling molecule and a precursor for the synthesis of various bioactive derivatives. Its versatility and wide range of applications make it a valuable compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C13H20O3 |
|---|---|
Poids moléculaire |
224.30 g/mol |
Nom IUPAC |
methyl 2-[(1R,2R)-3-oxo-2-pent-2-enylcyclopentyl]acetate |
InChI |
InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/t10-,11-/m1/s1 |
Clé InChI |
GEWDNTWNSAZUDX-GHMZBOCLSA-N |
SMILES isomérique |
CCC=CC[C@@H]1[C@H](CCC1=O)CC(=O)OC |
SMILES canonique |
CCC=CCC1C(CCC1=O)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(3,4-Dimethoxyphenyl)-3-(2-hydroxyethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B15147380.png)
![2-[(Diphenylmethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B15147389.png)
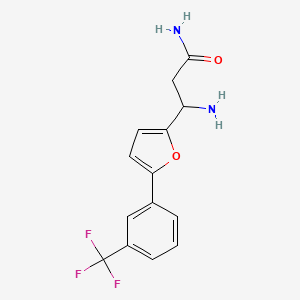
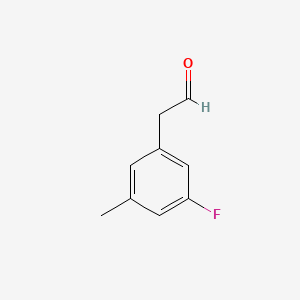
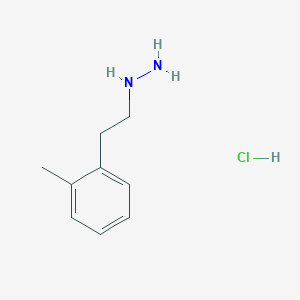
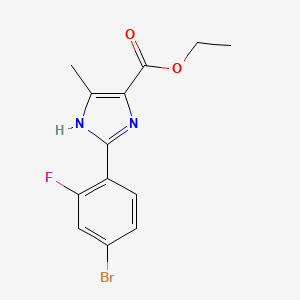
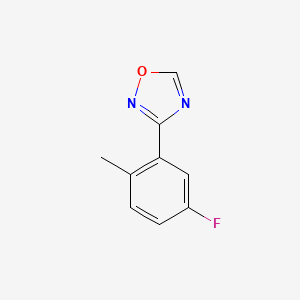
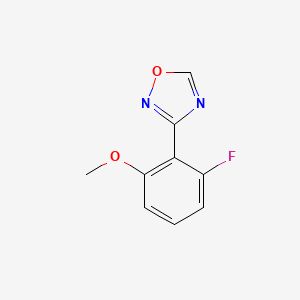
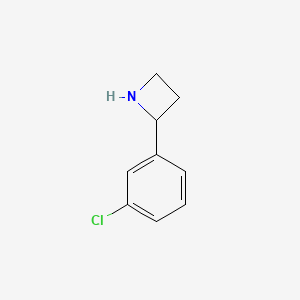

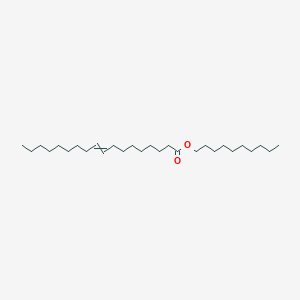
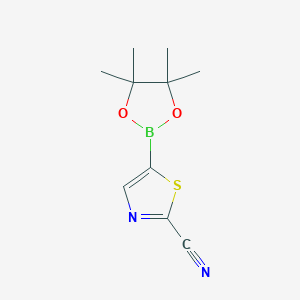
![2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-4-methoxyphenol](/img/structure/B15147454.png)
![3-[2-(4-Imidazol-1-yl-phenyl)-2-oxo-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B15147460.png)
